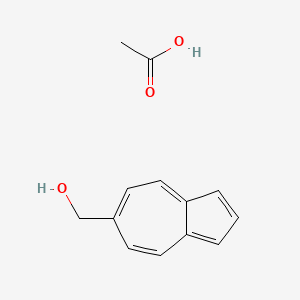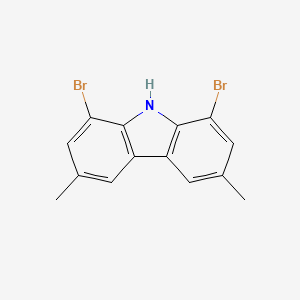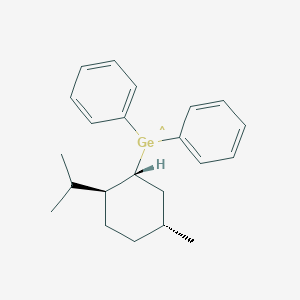![molecular formula C11H15FN4O2S B14221316 N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide CAS No. 824937-76-0](/img/structure/B14221316.png)
N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide is a chemical compound with a unique structure that includes an azido group, a fluorophenyl group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide typically involves multiple steps. One common method starts with the tosylation of 2-amino-2-ethyl-1,3-propanediol to obtain a di-O-tosyl compound. This is followed by the substitution of the O-tosyl groups with an azido group, resulting in the desired compound . The reaction conditions often include the use of polar aprotic solvents such as acetonitrile or dimethylsulfoxide (DMSO) and azide salts like sodium azide (NaN3) or potassium azide (KN3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, particularly S_N2 reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Azide salts (NaN3, KN3), polar aprotic solvents (acetonitrile, DMSO).
Reduction: Reducing agents (LiAlH4, Pd/C with H2).
Major Products
Aplicaciones Científicas De Investigación
N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of bi-triazole systems, which have various applications.
Biology: Potential use in studying biological processes due to its azido group, which can be used in click chemistry.
Industry: Used as a corrosion inhibitor and in other industrial applications.
Mecanismo De Acción
The mechanism of action of N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide is not fully understood. the azido group is known to be a versatile functional group that can participate in various chemical reactions, including click chemistry. This allows the compound to interact with different molecular targets and pathways, potentially leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Other azido-substituted sulfonamides
Uniqueness
N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide is unique due to the presence of both an azido group and a fluorophenyl group, which can confer distinct chemical and biological properties compared to other similar compounds.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
824937-76-0 |
|---|---|
Fórmula molecular |
C11H15FN4O2S |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
N-[4-(1-azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C11H15FN4O2S/c1-7(2)11(14-16-13)8-4-5-10(9(12)6-8)15-19(3,17)18/h4-7,11,15H,1-3H3 |
Clave InChI |
MMCDRPTYMDZJKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC(=C(C=C1)NS(=O)(=O)C)F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)


![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)




![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)

![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)
